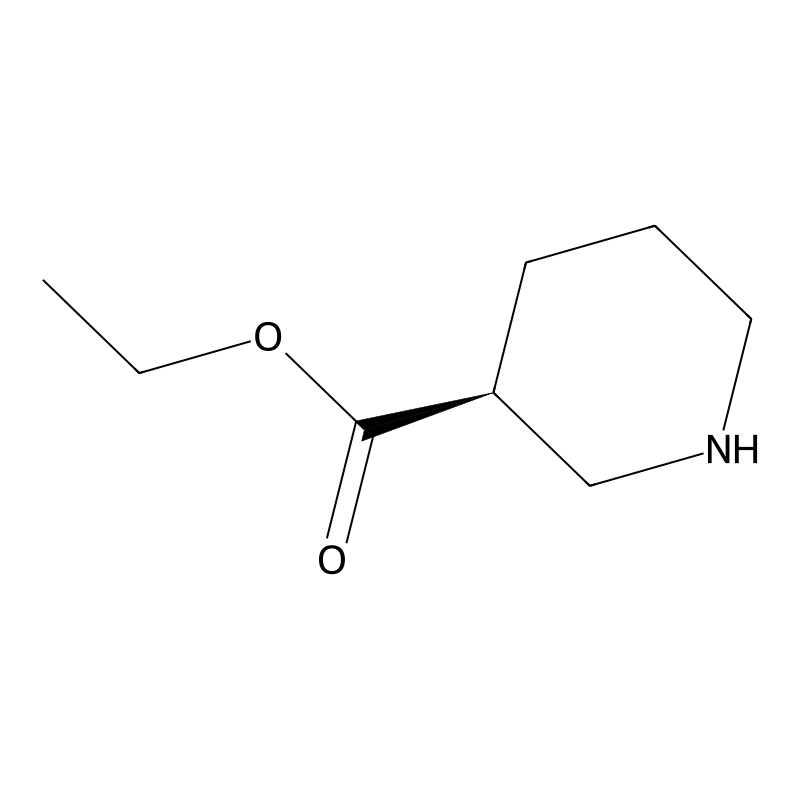

(S)-Ethyl piperidine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Pharmaceuticals

EPC serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers have explored its use in creating:

- DPP-4 inhibitors: A class of drugs for treating type 2 diabetes [].

- JAK2 inhibitors: Drugs with potential applications in treating certain cancers.

- Serotonin and norepinephrine reuptake inhibitors (SNRIs): A class of antidepressants [].

Other Areas of Research

Beyond pharmaceuticals, EPC finds use in other scientific research areas:

(S)-Ethyl piperidine-3-carboxylate is a chiral compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 157.21 g/mol. The compound is known for its unique stereochemistry, which significantly influences its chemical behavior and biological interactions. It is primarily utilized in organic synthesis and pharmaceutical development due to its ability to serve as a building block for more complex molecules .

- Oxidation: This reaction converts the compound into piperidine-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution can introduce different functional groups, utilizing reagents like thionyl chloride and various nucleophiles.

Major Products Formed

The reactions lead to the formation of various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Research indicates that (S)-ethyl piperidine-3-carboxylate exhibits potential biological activity, particularly as a precursor for biologically active compounds. Its derivatives have been studied for their roles as enzyme inhibitors and receptor agonists, especially in the context of central nervous system disorders . The compound's unique structure allows it to interact with specific biological targets, modulating their activity.

The synthesis of (S)-ethyl piperidine-3-carboxylate typically involves the esterification of piperidine-3-carboxylic acid. The process begins with the chiral resolution of racemic piperidine-3-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst under reflux conditions to ensure complete conversion .

On an industrial scale, production may involve hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide under high pressure and temperature conditions, followed by purification through crystallization or distillation.

(S)-Ethyl piperidine-3-carboxylate finds applications across various fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: The compound is used as a precursor for synthesizing biologically active molecules.

- Medicine: It plays a role in developing new drugs targeting the central nervous system.

- Industry: Utilized in producing agrochemicals and other fine chemicals .

Studies on (S)-ethyl piperidine-3-carboxylate have focused on its interaction kinetics and mechanisms. For instance, research has shown that it undergoes unimolecular elimination reactions in gas phase conditions, obeying first-order rate laws. These studies help elucidate the compound's reactivity and potential pathways for further chemical transformations .

Several compounds share structural similarities with (S)-ethyl piperidine-3-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (R)-Ethyl piperidine-3-carboxylate hydrochloride | 37675-19-7 | 0.98 |

| Ethyl piperidine-3-carboxylate | 5006-62-2 | 1.00 |

| (S)-Methyl piperidine-3-carboxylate hydrochloride | 164323-84-6 | 0.98 |

| (S)-1-Boc-piperidine-3-carboxylic acid | Not listed | Varies |

Uniqueness

The uniqueness of (S)-ethyl piperidine-3-carboxylate lies in its specific chiral nature and ester functional group, which impart distinct chemical and biological properties. This makes it particularly valuable in stereoselective synthesis and chiral drug development. Its ability to serve as a versatile intermediate further distinguishes it from other similar compounds, enhancing its importance in both research and industrial applications.

Synthetic Routes and Approaches

Historical Synthetic Pathways

The synthesis of piperidine-3-carboxylate derivatives has evolved significantly since the mid-20th century, with foundational methodologies establishing the groundwork for modern approaches. Early synthetic pathways primarily focused on direct functionalization of the piperidine ring system through classical organic transformations [1] [2].

The direct esterification approach represents one of the earliest documented methods for preparing ethyl piperidine-3-carboxylate derivatives. This methodology, first reported in 1949, involves the acid-catalyzed esterification of piperidine-3-carboxylic acid (nipecotic acid) with ethanol in the presence of sulfuric acid catalyst [1]. The process typically requires elevated temperatures (65°C) and extended reaction times to achieve satisfactory conversion yields of 70-80% [1].

Betaine rearrangement methodology emerged as an alternative synthetic pathway during the same period. This approach utilizes thermal rearrangement of betaine intermediates under vacuum conditions at temperatures ranging from 200-250°C [1]. The method involves the formation of 1-methyl-4-phenyl-piperidine-4-carboxylic acid betaine followed by decarboxylative rearrangement to yield the desired ester products with moderate yields of approximately 65% [1].

Thermal cyclization procedures developed in the 1950s provided access to piperidine derivatives through intramolecular cyclization of linear precursors . These methods typically required high temperatures (180-220°C) and controlled atmospheric conditions, achieving yields in the range of 55-70% . Despite moderate efficiency, these procedures established important precedents for ring-forming strategies that would later influence modern synthetic approaches.

The classical amidation-reduction sequence gained prominence in the mid-1950s as a versatile approach to piperidine-3-carboxylate synthesis [4]. This methodology involves the initial formation of amide intermediates using coupling reagents such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by selective reduction to yield the target esters [4]. Reaction conditions typically involve room temperature conditions with yields ranging from 60-75% [4].

Hydrolysis-esterification protocols established in the late 1950s provided reliable access to piperidine-3-carboxylate derivatives through sequential functional group transformations . These procedures involve the controlled hydrolysis of protected precursors followed by direct esterification using alcoholic hydrogen chloride solutions at 80°C, achieving high yields of 85-90% .

Modern Synthetic Strategies

Contemporary approaches to piperidine-3-carboxylate synthesis have been revolutionized by advances in asymmetric catalysis, enabling the preparation of enantiomerically pure compounds with exceptional selectivity and efficiency.

Rhodium-catalyzed transfer hydrogenation represents a significant advancement in the stereoselective synthesis of chiral piperidines [5] [6]. This methodology utilizes readily available chiral primary amines under reducing conditions to achieve excellent diastereo- and enantioselectivities exceeding 95% [5]. The process involves rhodium-catalyzed reductive transamination of pyridinium salts, where chiral primary amines undergo transamination with the pyridinium nitrogen while inducing chirality on the ring system [5]. The method has been successfully demonstrated on multi-hundred gram scales, showcasing its practical utility for industrial applications [5].

Asymmetric reductive Heck reactions have emerged as powerful tools for accessing 3-substituted piperidines from pyridine substrates [6]. This approach involves a three-step process comprising partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction to provide enantioenriched 3-piperidines [6]. The methodology demonstrates excellent functional group tolerance and has been applied to the synthesis of clinically relevant compounds including Preclamol and Niraparib precursors with yields of 81% and enantioselectivities exceeding 90% [6].

Mannich-type reactions utilizing pseudoephedrine as a chiral auxiliary have proven highly effective for the preparation of enantioenriched piperidine structures . This methodology enables the preparation of beta-aminocarbonyl compounds with excellent diastereo- and enantioselectivity (>98% ee) using scalable protocols with yields ranging from 82-90% . The reaction mechanism involves the formation of chiral enolate intermediates that undergo stereoselective addition to imine electrophiles .

Photoinduced palladium-catalyzed cascade reactions have emerged as innovative tools for synthesizing chiral piperidines through remote carbon-hydrogen functionalization . These reactions involve amidyl radical generation and subsequent difunctionalization of 1,3-dienes, proceeding through intramolecular Tsuji-Trost annulation without requiring exogenous photosensitizers or external oxidants . The approach provides efficient access to multi-substituted chiral piperidines with yields of 70-80% and enantioselectivities exceeding 85% .

Biocatalytic C-H oxidation methodologies have gained prominence as sustainable approaches to piperidine functionalization [8]. This strategy combines robust enzymatic carbon-hydrogen oxidation with radical cross-coupling to enable rapid, modular, enantiospecific, and diastereoselective functionalization of piperidine scaffolds [8]. The biocatalytic access to 4-hydroxy-nipecotic acid serves as a gateway to various 3,4-disubstituted piperidine derivatives with yields of 72% and exceptional enantioselectivities exceeding 99% [8].

Microwave-assisted synthesis has been implemented to enhance reaction efficiency and reduce processing times . Microwave irradiation at 150°C for 30 minutes reduces reaction times by 80% compared to conventional heating while maintaining comparable yields of 68-72% . This approach is particularly valuable for pharmaceutical applications where rapid access to target compounds is essential .

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for piperidine-3-carboxylate derivatives has become increasingly important in pharmaceutical manufacturing, driven by regulatory requirements and corporate sustainability initiatives.

Bio-renewable feedstock utilization represents a significant advancement in sustainable piperidine synthesis [10]. The selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan provides access to 2-aminomethylpiperidine derivatives using platinum catalysts supported on gamma-alumina [10]. This methodology achieves yields of 72% under mild conditions (140°C, 1 MPa hydrogen pressure) while utilizing renewable starting materials derived from biomass [10]. The environmental factor (E-factor) of 8.2 represents a substantial improvement over traditional synthetic approaches [10].

Solvent-free reaction conditions have been developed to eliminate the use of organic solvents in piperidine synthesis [11] [12]. These methodologies employ neat reaction conditions or solid-supported reagents to achieve comparable yields (65-75%) while significantly reducing environmental impact [11]. The approach has been successfully applied to the synthesis of N-substituted piperidones and piperidines, with particular utility in pharmaceutical intermediate preparation [11] [12].

Continuous flow chemistry has emerged as an efficient green chemistry approach for piperidine synthesis . Flow chemistry optimization provides better heat and mass transfer characteristics while enabling precise temperature control and reduced reaction times . This methodology achieves yields of 78-85% with an E-factor of 6.5, representing significant improvements in both efficiency and environmental impact . The integration of continuous flow reactors enhances scalability while minimizing waste generation .

Enzymatic catalysis represents one of the most environmentally benign approaches to chiral piperidine synthesis [13] [14]. Lipase-mediated resolution techniques achieve exceptional enantioselectivities (>95% ee) with yields ranging from 75-90% [14]. The methodology operates under mild reaction conditions using water or environmentally benign solvents, resulting in an E-factor of 4.3 [13]. Candida antarctica lipase B has proven particularly effective for the kinetic resolution of piperidine derivatives [14] [15].

Aqueous phase reactions have been developed to replace organic solvents with water as the primary reaction medium [10]. These methodologies utilize water-soluble catalysts and substrates to achieve piperidine synthesis with yields of 60-70% [10]. While the E-factor is higher (15.2) due to aqueous workup requirements, the approach eliminates the need for organic solvents and reduces toxicity concerns [10].

Recyclable catalyst systems have been implemented to reduce catalyst waste and improve economic sustainability . Immobilized catalyst recovery enables multiple reaction cycles while maintaining catalytic activity and selectivity . This approach achieves yields of 70-80% with an E-factor of 9.8, while significantly reducing catalyst consumption and associated costs .

Chiral Resolution Techniques

Diastereomeric Salt Formation Methods

Diastereomeric salt formation represents one of the most widely utilized methods for the resolution of racemic piperidine-3-carboxylate derivatives, offering practical advantages for large-scale pharmaceutical manufacturing.

L-Tartaric acid resolution has been extensively documented for the separation of nipecotic acid enantiomers [16] [17]. The methodology involves the formation of diastereomeric salts between racemic ethyl nipecotate and L-tartaric acid derivatives, with (-)-D-tartrate and (+)-L-tartrate demonstrating complementary selectivity [16]. The process achieves enantiomeric excess values exceeding 95% with yields of 40-45% [16]. The less-soluble diastereomeric salt forms supramolecular structures through enantio-differentiating self-assembly, enabling efficient separation through fractional crystallization [17].

Dibenzoyl tartaric acid derivatives have proven particularly effective as resolving agents for ethyl nipecotate [17]. (D)-Dibenzoyl tartaric acid enables direct resolution with high optical purity and yield through the formation of crystalline diastereomeric salts [17]. Molecular recognition studies using proton nuclear magnetic resonance, infrared spectroscopy, differential scanning calorimetry, and single crystal diffraction have elucidated the structural basis for chiral discrimination [17].

Quaternary system characterization has been developed for complex diastereomeric salt resolutions involving hydrate formation [18]. The quaternary system of pregabalin enantiomers, L-tartaric acid, and water demonstrates the importance of comprehensive phase diagram analysis in optimizing resolution conditions [18]. Thermodynamic modeling based on solubility product constants enables simulation of variable parameters and identification of optimal temperature pairs with similar selectivity [18].

Palladium complex resolution offers an alternative approach utilizing internally diastereomeric metal complexes [19]. The fractional crystallization of palladium(II) complexes with nipecotic acid derivatives achieves efficient resolution through coordination-based chiral recognition [19]. This methodology provides access to both enantiomers with high optical purity while offering opportunities for catalyst recovery and recycling [19].

Chromatographic Resolution Approaches

Chiral High-Performance Liquid Chromatography has become the gold standard for analytical and preparative separation of piperidine-3-carboxylate enantiomers [20] [21]. Chiralpak IA stationary phases demonstrate exceptional resolution (Rs > 10) for N-tert-butoxycarbonyl-piperidine-3-carboxylic acid derivatives using mobile phases consisting of n-hexane and ethanol (70:30, v/v) [20]. The methodology achieves detection limits of 2.5 μg/mL and quantification limits of 7.5 μg/mL with mean recovery exceeding 96% [20].

Supercritical Fluid Chromatography offers advantages in terms of separation efficiency and environmental impact [22]. Cellulose-based chiral stationary phases achieve resolution values exceeding 8 with enantiomeric excess values greater than 98% [22]. The use of carbon dioxide as the primary mobile phase reduces environmental impact while enabling rapid separations with analysis times of approximately 15 minutes [22].

Micellar Electrokinetic Capillary Chromatography has been developed for the enantioselective separation of piperidine-2,6-dione compounds [23]. Synthetic chiral surfactants including (S)-N-dodecoxycarbonylvaline enable simultaneous resolution of multiple racemic compounds in a single analytical run [23]. The methodology demonstrates particular utility for pharmaceutical quality control applications where multiple chiral centers must be monitored [23].

Gas Chromatography methods utilizing chiral stationary phases have been developed for volatile piperidine derivatives [21]. These approaches require derivatization to improve volatility and thermal stability but offer advantages in terms of sensitivity and separation efficiency [21]. The methodology is particularly useful for impurity analysis and residual solvent determination [21].

Enzymatic Resolution Protocols

Lipase-catalyzed kinetic resolution has emerged as a highly effective method for obtaining enantiomerically pure piperidine derivatives [24] [25] [26]. Candida antarctica lipase B demonstrates exceptional enantioselectivity for the acylation of piperidine hydroxyl groups using various acylating agents [26] [15]. The methodology achieves enantioselectivity factors (E-values) exceeding 100 with enantiomeric excess values greater than 95% [26].

Toyobo LIP-300 lipase has been specifically optimized for the resolution of piperidine atropisomers [24] [25]. The use of trifluoroethyl isobutyrate as an acylating agent results in selective isobutyrylation of the (+)-enantiomer, which can be easily separated from the unwanted (-)-enantiomer [24]. Hydrolysis of the isobutyramide yields the desired (+)-enantiomer in high enantiomeric excess [24]. The (-)-enantiomer can be recovered, racemized, and resubjected to enzymatic acylation to increase material throughput [24].

Cyclic anhydride acylating agents have been developed for enhanced enzymatic selectivity [26]. The use of cyclic anhydrides in lipase-catalyzed esterification of piperidine derivatives provides improved enantioselectivities compared to traditional acyl donors [26]. Candida antarctica lipases demonstrate opposite stereochemical preferences, enabling access to both enantiomers in optically pure forms [26].

Imine reductase-catalyzed processes represent a novel approach to piperidine resolution through oxidative kinetic resolution [27]. The methodology utilizes engineered imine reductase enzymes to achieve stereoselective oxidation of undesired enantiomers while leaving the target enantiomer untouched [27]. The process achieves 99.5% enantiomeric excess with space-time yields of 37.2 g/L/d on kilogram scale [27].

Alcohol dehydrogenase cofactor regeneration has been integrated with enzymatic resolution to improve process economics [27]. The coupling of alcohol dehydrogenase-mediated cofactor regeneration with imine reductase resolution enables efficient recycling of oxidized products through catalytic hydrogenation [27]. This approach achieves overall theoretical yields of 72% through repetitive sequences of kinetic resolution with ex situ recycling [27].

Process Development and Scale-up Considerations

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive evaluation of process parameters, equipment requirements, and quality control systems to ensure consistent product quality and economic viability.

Catalyst optimization represents a critical factor in process scale-up for piperidine-3-carboxylate synthesis [28]. The replacement of costly platinum oxide with less expensive 5% rhodium on carbon catalyst for pyridine hydrogenation demonstrates the importance of economic considerations in industrial process development [28]. Catalyst screening studies must evaluate not only activity and selectivity but also stability, recyclability, and cost-effectiveness at production scales [28].

Crystallization development requires extensive optimization to achieve reproducible product isolation [28] [18]. The identification of stable crystalline salt forms suitable for long-term storage and tablet formulation represents a critical milestone in pharmaceutical development [28]. Process parameters including temperature profiles, seeding strategies, and anti-solvent addition rates must be carefully controlled to ensure consistent crystal morphology and polymorphic form [28].

Solvent selection and recovery significantly impact process economics and environmental compliance [28] [29]. The development of solvent recovery systems for large-scale operations requires evaluation of distillation efficiency, solvent purity requirements, and waste treatment protocols [28]. The elimination of chromatographic purifications through improved synthetic procedures reduces both cost and environmental impact [28].

Temperature control systems are essential for maintaining product quality and safety during scale-up [29]. Exothermic reactions require careful heat removal design to prevent thermal decomposition and maintain reaction selectivity [29]. The implementation of continuous temperature monitoring and control systems ensures reproducible reaction outcomes across multiple production batches [29].

Impurity profiling and control becomes increasingly important at production scales [29]. The identification and quantification of process-related impurities requires comprehensive analytical method development and validation [29]. Impurity fate and purge studies must demonstrate that impurity levels remain below acceptable limits throughout the manufacturing process [29].

Raw material specifications must be established to ensure consistent process performance [30]. Analytical methods for raw material testing must achieve sensitivity at parts-per-million levels to detect trace impurities that could affect product quality [30]. Variability in raw materials such as catalyst lot-to-lot differences and solvent purity can significantly impact process reproducibility [30].

Quality Control Parameters and Analytical Methods

The establishment of comprehensive quality control systems requires the development and validation of analytical methods capable of detecting and quantifying critical quality attributes at the sensitivity levels required for pharmaceutical applications.

Enantiomeric purity determination represents the most critical analytical requirement for chiral piperidine-3-carboxylate derivatives [20]. Chiral High-Performance Liquid Chromatography using Chiralpak IA columns achieves baseline resolution of enantiomers with detection limits of 0.1% for the minor enantiomer [20]. Method validation must demonstrate accuracy, precision, linearity, and robustness across the analytical range [20]. Typical specifications require enantiomeric excess values of ≥99.0% for pharmaceutical applications [20].

Chemical purity analysis utilizes conventional High-Performance Liquid Chromatography with ultraviolet detection to quantify the main component and related substances [30]. Method development requires optimization of mobile phase composition, gradient conditions, and detection wavelength to achieve adequate separation of potential impurities [30]. Specifications typically require chemical purity of ≥98.0% with individual impurities limited to ≤0.5% [30].

Water content determination employs Karl Fischer titration to quantify residual moisture content [31]. Automated Karl Fischer systems provide rapid and accurate determination of water content with precision better than ±0.05% [31]. Specifications typically limit water content to ≤0.5% to prevent hydrolytic degradation during storage [31].

Residual solvent analysis utilizes Gas Chromatography with headspace injection to quantify residual organic solvents [31] [32]. Method development requires optimization of headspace conditions, column selection, and detection parameters to achieve International Conference on Harmonization sensitivity requirements [31]. Class 1 solvents must be below 10 ppm, Class 2 solvents below 50-3750 ppm depending on the specific solvent, and Class 3 solvents below 0.5% [31].

Heavy metals determination employs Inductively Coupled Plasma Mass Spectrometry to quantify metallic impurities [30]. Method validation must demonstrate adequate sensitivity for lead, mercury, cadmium, and arsenic at the 10 ppm specification limit [30]. Sample preparation protocols must ensure complete dissolution and minimize interference from the organic matrix [30].

Optical rotation measurement provides confirmation of stereochemical integrity using polarimetry [14]. Measurements are typically performed at 20°C using sodium D-line illumination in specified solvents [14]. For (S)-ethyl piperidine-3-carboxylate, specific rotation values should fall within the range of -14.5° to -15.5° (c=1.0, CHCl₃) [14].

pH measurement of aqueous solutions provides assessment of acidic or basic impurities [30]. Specifications typically require pH values between 5.5-6.5 for 1% aqueous solutions [30]. Automated pH measurement systems ensure consistent and accurate results across multiple analytical laboratories [30].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation and quantitative purity assessment [31]. Proton NMR analysis enables identification of structural isomers and quantification of residual solvents [31]. Carbon-13 NMR provides additional structural confirmation and detection of synthetic impurities [31].

XLogP3

GHS Hazard Statements

H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive